molecular formula C11H10ClNO4 B11861482 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid

Cat. No.: B11861482
M. Wt: 255.65 g/mol
InChI Key: RPHVXCDCTNXTKF-UHFFFAOYSA-N
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Description

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chlorine atom and two methoxy groups attached to the indole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole and chlorinating agents.

    Chlorination: The indole derivative is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.

    Carboxylation: The chlorinated intermediate is then carboxylated using carbon dioxide or other carboxylating agents to form the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.

    Inhibition or Activation: Inhibition or activation of specific biochemical pathways.

    Modulation of Cellular Processes: Modulation of cellular processes such as cell signaling, apoptosis, and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-1H-indole-2-carboxylic acid
  • 4,5-Dimethoxy-1H-indole-2-carboxylic acid
  • 7-Bromo-4,6-dimethoxy-1H-indole-2-carboxylic acid

Uniqueness

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10ClNO4/c1-16-7-4-8(17-2)9(12)10-5(7)3-6(13-10)11(14)15/h3-4,13H,1-2H3,(H,14,15)

InChI Key

RPHVXCDCTNXTKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)OC

Origin of Product

United States

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